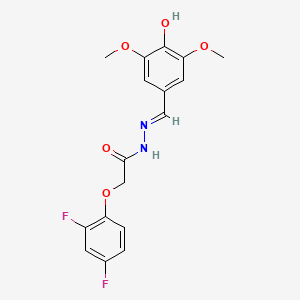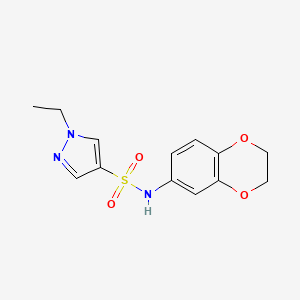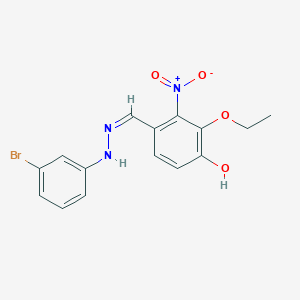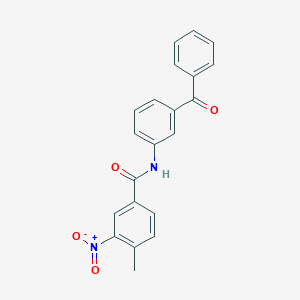
2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFB belongs to the class of hydrazide compounds and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. Additionally, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to induce apoptosis by activating caspase-3 and -9 and inhibiting anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have several biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, inducing apoptosis, and modulating cell signaling pathways. Additionally, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have low toxicity and high bioavailability, making it a promising candidate for drug development.
实验室实验的优点和局限性
One of the advantages of using 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide in lab experiments is its low toxicity and high bioavailability, which makes it a safe and effective compound to use in animal studies. Additionally, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have a wide range of biological activities, making it a versatile compound to use in various disease models.
One of the limitations of using 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain studies. Additionally, the mechanism of action of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide is not fully understood, which can make it challenging to design experiments that target specific pathways.
未来方向
There are several future directions for research on 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide, including:
1. Further elucidating the mechanism of action of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide to identify specific targets and pathways.
2. Investigating the potential of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide as a therapeutic agent in other diseases, such as diabetes and cardiovascular disease.
3. Developing more efficient methods for synthesizing and purifying 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide.
4. Conducting clinical trials to evaluate the safety and efficacy of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide in humans.
5. Developing novel formulations of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide to improve its solubility and bioavailability.
In conclusion, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide is a promising compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. While there is still much to be learned about its mechanism of action, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have several biological activities that make it a versatile compound to use in various disease models. With further research, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide could become a valuable tool in the fight against cancer, inflammation, and neurodegenerative disorders.
合成方法
2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide can be synthesized using a simple and efficient method that involves the condensation of 2,4-difluorophenol with 4-hydroxy-3,5-dimethoxybenzaldehyde followed by the addition of acetic anhydride and hydrazine hydrate. The resulting product is then purified and characterized using various spectroscopic techniques.
科学研究应用
2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential as a therapeutic agent in several diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to induce apoptosis, inhibit angiogenesis, and modulate cell signaling pathways, making it a promising candidate for cancer therapy.
In inflammation, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. This makes 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide a potential therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disorders, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have neuroprotective properties by reducing oxidative stress and inflammation, inhibiting the aggregation of amyloid beta proteins, and improving cognitive function. This makes 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O5/c1-24-14-5-10(6-15(25-2)17(14)23)8-20-21-16(22)9-26-13-4-3-11(18)7-12(13)19/h3-8,23H,9H2,1-2H3,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKYAYGRXAICDJ-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
![N-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B6137571.png)
![2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6137573.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B6137584.png)

![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6137626.png)

![2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6137633.png)
![2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6137634.png)
![4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6137641.png)


![5-(2,4-dichlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6137658.png)
![{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6137668.png)